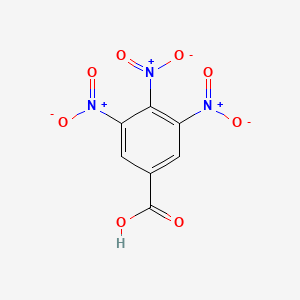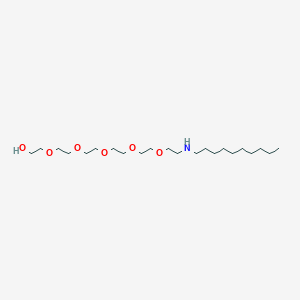
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is a complex organic compound with the molecular formula C22H47NO6. It is characterized by the presence of multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol typically involves the reaction of a primary alcohol with a series of ethylene oxide units. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethylene oxide to a primary alcohol under controlled conditions. Catalysts such as potassium hydroxide are commonly used to facilitate the reaction and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological membranes and as a surfactant.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar in structure but lacks the nitrogen atom.
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Contains more ether groups and a different molecular structure
Uniqueness
3,6,9,12,15-Pentaoxa-18-azaoctacosan-1-ol is unique due to the presence of both ether and amine groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
92773-54-1 |
|---|---|
Molekularformel |
C22H47NO6 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(decylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C22H47NO6/c1-2-3-4-5-6-7-8-9-10-23-11-13-25-15-17-27-19-21-29-22-20-28-18-16-26-14-12-24/h23-24H,2-22H2,1H3 |
InChI-Schlüssel |
JKQRTJSAQCSZED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


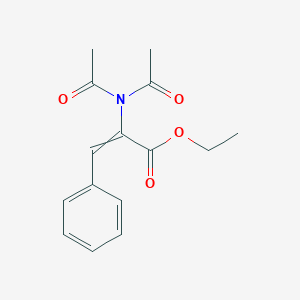
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
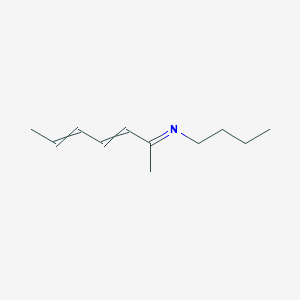
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
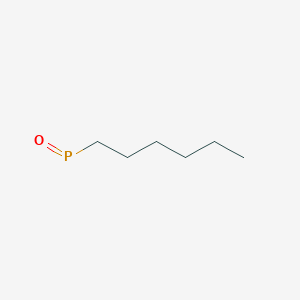
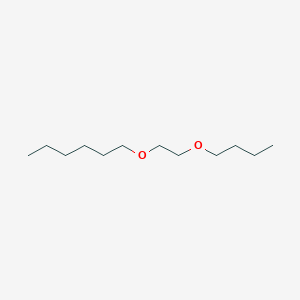
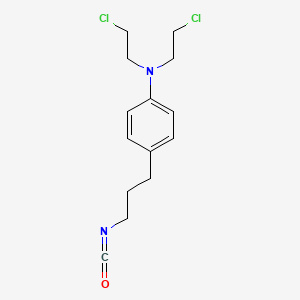
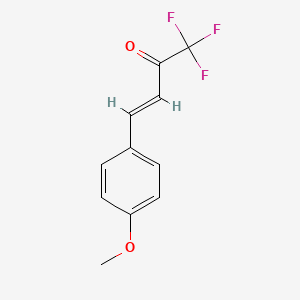
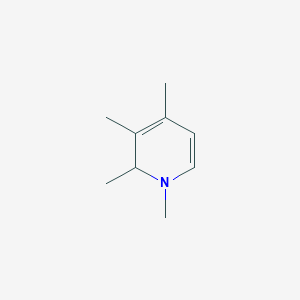
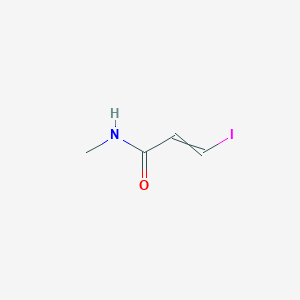
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
